Home > Products > Screening Compounds P15974 > 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid - 946212-57-3

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Catalog Number: EVT-6551534
CAS Number: 946212-57-3
Molecular Formula: C18H20N6O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] In studies, it showed an IC50 value of 23.5 nM against DPP-IV and exhibited moderate antihyperglycemic activity compared to the standard drug Linagliptin. [] It also demonstrated efficacy in improving the pathological state of diabetic mice. []
  • Relevance: While (R)-40 shares the core 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the target compound, it features different substituents at the 7 and 8 positions. The presence of the 3-aminopiperidine and 3-methylbut-2-en-1-yl groups in (R)-40, instead of the 4-phenylpiperazine and acetic acid moieties found in 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlights structural variations within this class of DPP-IV inhibitors. []

Linagliptin

  • Compound Description: Linagliptin is a widely used antidiabetic drug that acts as a DPP-IV inhibitor. [] It serves as a benchmark for evaluating the efficacy of novel DPP-IV inhibitors like (R)-40. []
  • Relevance: Although Linagliptin doesn't share the same core structure as 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, it's relevant as it exemplifies a successful DPP-IV inhibitor, suggesting that compounds with structural similarities to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, like (R)-40, may also exhibit antidiabetic properties. []

Alogliptin

  • Compound Description: Similar to Linagliptin, Alogliptin is another established antidiabetic drug that functions as a DPP-IV inhibitor. [] It served as a basis for designing novel DPP-IV inhibitors, alongside Linagliptin, through pharmacophore hybridization and structural optimization, leading to the development of compounds like (R)-40. []
  • Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, Alogliptin's role in developing new DPP-IV inhibitors, including those with structural elements similar to the target compound like (R)-40, underscores the continued interest in exploring chemical variations within this drug class. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

  • Compound Description: [3H]KF17837S is a radioligand used to study adenosine A2A receptors. [] It exhibits high selectivity and affinity for these receptors. []
  • Relevance: [3H]KF17837S belongs to the xanthine class, which shares a core heterocyclic structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, classifying both compounds within the broader purine family. []

N-[2-(Dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide (Xanthine Amine Congener)

  • Compound Description: The xanthine amine congener is an adenosine receptor antagonist. [] It exhibits affinity for various adenosine receptor subtypes, including A2A receptors. []
  • Relevance: This compound highlights the structural similarity between xanthines and the core structure of 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, further emphasizing the connection between these chemical classes within the purine family. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Relevance: DPCPX, similar to the target compound 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, belongs to the xanthine class of compounds. [, ] This shared structural feature underscores the relationship between these molecules within the broader category of purine derivatives. [, ]

8-(Noradamantan-3-yl)-1,3-dipropylxanthine

  • Compound Description: This compound is an adenosine receptor antagonist that exhibits affinity for adenosine receptors, including the A2A subtype. []
  • Relevance: Structurally, 8-(Noradamantan-3-yl)-1,3-dipropylxanthine shares the core xanthine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting the structural connection between these compounds within the larger family of purine derivatives. []

Caffeine

  • Compound Description: Caffeine is a widely consumed stimulant that acts as a non-selective adenosine receptor antagonist. []
  • Relevance: As a member of the xanthine class, caffeine shares a structural resemblance to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This shared core structure highlights the broader connection between these molecules as part of the purine family. []

2-[p-(2-[3H]Carboxyethyl)phenethylamino]-5’-N-ethyl-carboxamidoadenosine ([3H]CGS21680)

  • Compound Description: [3H]CGS21680 is a radioligand used to study adenosine A2A receptors. [] It displays high affinity and selectivity for these receptors. []
  • Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, emphasizing their relationship within the purine family. []

5’-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a potent adenosine receptor agonist that demonstrates non-selective activation across various adenosine receptor subtypes. [, ] It serves as a standard agonist for evaluating adenosine receptor activity. [, ]
  • Relevance: NECA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid share the core adenosine structure, classifying both compounds within the broader purine family. [, ]

2-Phenylaminoadenosine

  • Compound Description: 2-Phenylaminoadenosine is an adenosine receptor agonist, exhibiting affinity for multiple adenosine receptor subtypes. []
  • Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting their relationship within the purine family. []

(R)-N6-Phenylisopropyladenosine (R-PIA)

  • Compound Description: R-PIA acts as an adenosine receptor agonist and displays affinity for multiple adenosine receptor subtypes. []
  • Relevance: The shared adenosine core structure between R-PIA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid classifies both compounds within the broader purine family. []

N6-Cyclopentyladenosine (CPA)

  • Compound Description: CPA is an adenosine receptor agonist, known for its affinity for A1 receptors, although it displays activity at other adenosine receptor subtypes as well. [, ]
  • Relevance: Both CPA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid belong to the adenosine class of compounds within the broader purine family, as evidenced by their shared adenosine core structure. [, ]

(S)-N6-Phenylisopropyladenosine (S-PIA)

  • Compound Description: S-PIA is an adenosine receptor agonist that exhibits affinity for multiple adenosine receptor subtypes. []
  • Relevance: Similar to R-PIA, S-PIA shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, placing both compounds within the larger category of purine derivatives. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

  • Compound Description: ZM241385 acts as an adenosine receptor antagonist. [] Initially characterized as an antagonist, it is identified as an inverse agonist for the adenosine A2B receptor. [] It effectively reverses the basal activity of several constitutively active mutant (CAM) A2B receptors. []
  • Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, ZM241385 is relevant due to its inverse agonist activity on the adenosine A2B receptor. [] This suggests that exploring the potential inverse agonist activity of the structurally related compound could be of interest. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

  • Compound Description: MRS1706 is an adenosine receptor antagonist with selectivity for the A2B receptor subtype. [, ] Initially classified as an antagonist, it demonstrates inverse agonist properties for the adenosine A2B receptor. [] It exhibits the ability to partially reverse the basal activity of medium-level constitutively active mutant (CAM) A2B receptors. []
  • Relevance: Despite their structural differences, MRS1706's characterization as an inverse agonist for the adenosine A2B receptor is relevant to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This suggests the potential for exploring similar inverse agonist activities of the structurally related compound. []

Properties

CAS Number

946212-57-3

Product Name

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

IUPAC Name

2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(27)20-18(21)28)24(11-13(25)26)17(19-15)23-9-7-22(8-10-23)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,25,26)(H,20,27,28)

InChI Key

YAFMECPVMLMNLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.